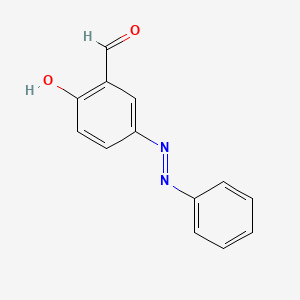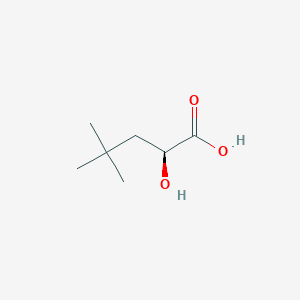
AZD-4992
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD-4992 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Aurora Kinase B Inhibitor in Ovarian Cancer
AZD-4992 (also known as AZD1152) has been investigated for its role in the treatment of cisplatin-resistant ovarian carcinoma. A study by Ma and Li (2013) found that AZD-4992 inhibited ovarian cancer cell proliferation and induced cell apoptosis. The study suggested that AZD-4992 alone or in combination with cisplatin could increase cell polyploidy, indicating its potential as a therapeutic agent in ovarian cancer treatment.
2. Topoisomerase I Poison in Combination Therapy
In the context of combination therapy, AZD-4992 has shown promising results when used with the topoisomerase I poison CPT-11. Nair, de Stanchina, and Schwartz (2009) demonstrated that the combination of these agents resulted in a significant induction of polyploidy and apoptosis in vitro and enhanced tumor suppression in vivo. This indicates the potential for AZD-4992 in combination treatments for certain types of cancer.
3. Study on Renal Cell Carcinoma
Another study investigated the efficacy of AZD-4992 in renal cell carcinoma (RCC). Zheng et al. (2015) found that AZD-4992 was more effective than conventional mTORC1 inhibitors in inhibiting RCC cell survival and growth. This study highlights the potential of AZD-4992 as a more effective alternative to existing treatments for RCC.
4. EGFR Tyrosine Kinase Inhibitors and Resistance Mechanisms
Planchard et al. (2015) studied the mechanisms of acquired resistance to AZD-4992 in EGFR T790M-positive NSCLC patients. Their research Planchard et al. (2015) identified HER2 and MET amplification as potential mechanisms of acquired resistance, suggesting the importance of understanding resistance pathways in optimizing the use of AZD-4992 in cancer treatment.
Eigenschaften
Produktname |
AZD-4992 |
|---|---|
Molekularformel |
C28H33N5O2S |
Aussehen |
Solid powder |
Synonyme |
AZD-4992; AZD 4992; AZD4992.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)